molecular formula C29H32O4 B14268558 Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate CAS No. 161957-77-3

Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate

Cat. No.: B14268558
CAS No.: 161957-77-3
M. Wt: 444.6 g/mol
InChI Key: UNHUOZZWAHWIAK-UHFFFAOYSA-N
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Description

Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two phenyl groups substituted with a 3-methylidenepent-4-en-1-yl moiety and linked through a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate involves multiple steps, starting with the preparation of the 3-methylidenepent-4-en-1-yl substituted phenyl groups. This can be achieved through a series of reactions including halogenation, Grignard reactions, and subsequent coupling reactions. The final step involves the esterification of the substituted phenyl groups with propanedioic acid under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and Grignard reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield epoxides, while reduction with Pd/C would yield saturated alkyl chains .

Scientific Research Applications

Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate exerts its effects depends on its specific application. In polymer chemistry, the compound’s double bonds and phenyl groups allow for cross-linking and polymerization, leading to the formation of robust polymer networks. In biological systems, its interactions with molecular targets would depend on its ability to bind to specific proteins or nucleic acids, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is unique due to its combination of phenyl groups with 3-methylidenepent-4-en-1-yl substituents and a propanedioate backbone. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .

Properties

CAS No.

161957-77-3

Molecular Formula

C29H32O4

Molecular Weight

444.6 g/mol

IUPAC Name

bis[[4-(3-methylidenepent-4-enyl)phenyl]methyl] propanedioate

InChI

InChI=1S/C29H32O4/c1-5-22(3)7-9-24-11-15-26(16-12-24)20-32-28(30)19-29(31)33-21-27-17-13-25(14-18-27)10-8-23(4)6-2/h5-6,11-18H,1-4,7-10,19-21H2

InChI Key

UNHUOZZWAHWIAK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CCC1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=C(C=C2)CCC(=C)C=C

Origin of Product

United States

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